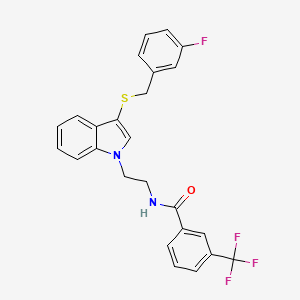
N-(2-(3-((3-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE: is a complex organic compound characterized by the presence of fluorine, sulfur, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of the indole core, introduction of the fluorophenyl and trifluoromethyl groups, and final coupling reactions. Common reagents used in these steps include fluorobenzene derivatives, sulfur-containing reagents, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the indole ring or the sulfur moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of fluorine and sulfur atoms can enhance its binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-2,2,2-Trifluoroethylisatin Ketimines: These compounds also contain trifluoromethyl groups and are used in organic synthesis and medicinal chemistry.
Dichloroanilines: These aniline derivatives have similar aromatic structures and are used in the production of dyes and herbicides.
Uniqueness
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its combination of fluorine, sulfur, and indole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20F4N2OS |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H20F4N2OS/c26-20-8-3-5-17(13-20)16-33-23-15-31(22-10-2-1-9-21(22)23)12-11-30-24(32)18-6-4-7-19(14-18)25(27,28)29/h1-10,13-15H,11-12,16H2,(H,30,32) |
InChI Key |
WTDGRTWFRLLUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B11450526.png)
![3,3-Dimethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B11450534.png)

![5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole](/img/structure/B11450545.png)
![7-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450549.png)
![4,4-dimethyl-N-prop-2-enyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11450556.png)
![2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11450565.png)
![Ethyl 4-{[(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B11450581.png)
![9-(4-bromophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11450587.png)
![6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450594.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11450600.png)
![4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole](/img/structure/B11450604.png)
![6-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11450606.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11450623.png)
